4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
Overview
Description
“4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one” is a chemical compound with the molecular formula C₁₄H₉Cl₂NO . It has a mass of 278.133 Da . This compound is also known as an impurity of Loratadine .
Molecular Structure Analysis
The canonical SMILES representation of this compound isC1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl
. This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 466.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 71.0±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 4.32 .Scientific Research Applications
Synthesis and Intermediate Use in Medicinal Chemistry
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one has been primarily utilized as an intermediate in the synthesis of various compounds with potential medicinal properties. For example, Fu et al. (2003) described an efficient process for preparing an intermediate to the antitumor agent SCH 66336, using a method that involves selective reduction and bromination steps (Fu et al., 2003). Similarly, Guan (2013) synthesized an important intermediate of loratadine, a well-known antihistamine, starting from 2-cyano-3-methylpyridine (Guan, 2013).
Applications in Dual Antagonist Development
Another notable application is in the development of dual antagonists for platelet-activating factor and histamine. Wong et al. (1993) prepared a series of pyridine ring substituted derivatives as dual antagonists, highlighting the compound's potential in treating allergic reactions and related conditions (Wong et al., 1993).
Structural and Conformational Studies
Structural and conformational analysis of this compound has also been a focus of research. Kaur et al. (2013) analyzed the crystal structure of a related compound, emphasizing the dihedral angles between various rings and the configuration of the central piperizene group (Kaur et al., 2013). Bhatt and Desiraju (2006) crystallized a form of desloratadine, a derivative of 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one, highlighting its structure without strong hydrogen bonds despite containing a secondary NH group (Bhatt & Desiraju, 2006).
Potential Anticancer Applications
Research by Behbehani et al. (2020) focused on the synthesis of novel derivatives and their assessment as anticancer agents, demonstrating the compound's relevance in developing new anticancer therapies (Behbehani et al., 2020).
Future Directions
properties
IUPAC Name |
7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZNHVKGINCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158079 | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
CAS RN |
133330-60-6 | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133330606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-DICHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LG9V5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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